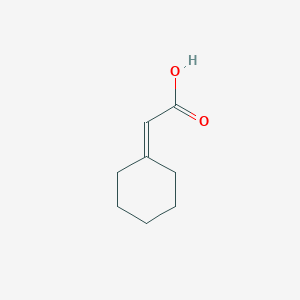











|
REACTION_CXSMILES
|
P([O-])(OCC)OCC.[H-].[Na+].Cl[CH2:12][C:13]([OH:15])=[O:14].[H][H].[C:18]1(=O)[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>COCCOC>[C:18]1(=[CH:12][C:13]([OH:15])=[O:14])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)[O-]
|
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
2.93 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
after which it was quenched by the addition of 5 ml of ethanol
|
|
Type
|
ADDITION
|
|
Details
|
poured into 500 ml of water
|
|
Type
|
WASH
|
|
Details
|
The strongly basic solution was washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
|
Type
|
EXTRACTION
|
|
Details
|
mineral oil (ether extract discarded)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (over MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=CC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.35 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |